molecular formula C24H16F2N4O3 B2603007 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-66-1

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2603007
CAS RN: 901229-66-1
M. Wt: 446.414
InChI Key: CAJMJTWODBKEDP-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a quinoline ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and natural products . The molecule also contains a pyrazole ring, a nitro group, and an ethoxy group. These groups could potentially contribute to the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The ethoxy group could potentially undergo reactions involving the breaking of the C-O bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of the heterocyclic rings would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinoline derivatives, including pyrazolo[3,4-c]quinolines, have been synthesized through various chemical reactions, showcasing their structural diversity and potential for modification. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives involves reactions such as aminoalkylation, methylation, and cyclization processes. These compounds have been explored for their interesting chemical properties and potential applications in different scientific fields (Nagarajan & Shah, 1992).

Photophysical Properties

  • The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores reveals the synthesis and photophysical properties of these compounds. Their dual emissions and large Stokes' shift emission patterns, along with thermal stability, make them promising for applications in fluorescent probes and materials science (Padalkar & Sekar, 2014).

Antimicrobial Applications

  • Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds exhibit significant antibacterial and antifungal activities, highlighting the quinoline derivatives' potential in developing new antimicrobial agents (Holla et al., 2006).

Optical and Structural Properties

  • The structural and optical properties of quinoline derivatives thin films have been studied, indicating their potential application in optoelectronic devices. These studies explore the compounds' absorption parameters, molar extinction coefficient, and other optical properties, which are crucial for their use in electronic and photonic technologies (Zeyada et al., 2016).

Mechanistic Studies and Chemical Reactions

  • Unanticipated cleavage and synthesis processes under specific conditions reveal unique reaction mechanisms and the formation of novel quinoline derivatives. These findings contribute to a deeper understanding of chemical reactivity and the development of new synthetic methodologies (Joshi et al., 2018).

Future Directions

The compound could be a subject of future research, given the biological activity exhibited by many quinoline derivatives . Studies could focus on its synthesis, characterization, and testing for various biological activities. Additionally, its potential applications in pharmaceuticals could be explored.

properties

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O3/c1-2-33-18-8-6-14(7-9-18)22-20-13-27-23-19(10-15(25)11-21(23)26)24(20)29(28-22)16-4-3-5-17(12-16)30(31)32/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJMJTWODBKEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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